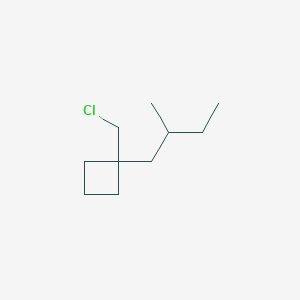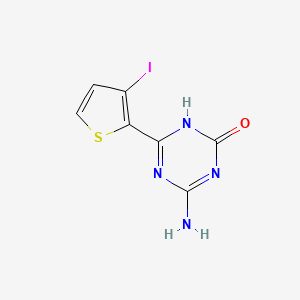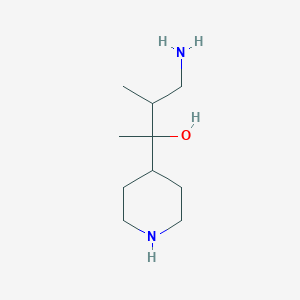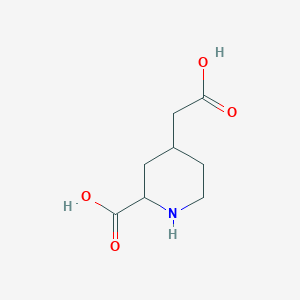
1-(3-Bromopropyl)-4-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-4-methylcyclohexane is an organic compound characterized by a bromine atom attached to a three-carbon propyl chain, which is further connected to a cyclohexane ring substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-methylcyclohexane can be synthesized through several methods. One common approach involves the bromination of 4-methylcyclohexanol followed by a substitution reaction with 1,3-dibromopropane. The reaction typically requires a solvent such as toluene or xylene and is often facilitated by microwave irradiation to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or hydrobromic acid in the presence of a catalyst. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopropyl)-4-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form alkanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like ethanol.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: 1-(3-Hydroxypropyl)-4-methylcyclohexane, 1-(3-Cyanopropyl)-4-methylcyclohexane.
Elimination: 4-Methylcyclohexene.
Oxidation: 1-(3-Oxopropyl)-4-methylcyclohexane.
Reduction: 1-(3-Propyl)-4-methylcyclohexane.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-4-methylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-4-methylcyclohexane involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom acts as a leaving group, allowing the compound to form new bonds with nucleophiles or undergo elimination to form alkenes. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)cyclohexane: Lacks the methyl group on the cyclohexane ring.
1-(3-Chloropropyl)-4-methylcyclohexane: Contains a chlorine atom instead of bromine.
1-(3-Bromopropyl)-4-ethylcyclohexane: Has an ethyl group instead of a methyl group on the cyclohexane ring.
Uniqueness: 1-(3-Bromopropyl)-4-methylcyclohexane is unique due to the presence of both a bromine atom and a methyl group on the cyclohexane ring, which influences its reactivity and the types of reactions it can undergo. This combination of functional groups makes it a versatile compound in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C10H19Br |
|---|---|
Molekulargewicht |
219.16 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-4-methylcyclohexane |
InChI |
InChI=1S/C10H19Br/c1-9-4-6-10(7-5-9)3-2-8-11/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
WBYYTNLDLVJXDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole](/img/structure/B13200036.png)

![1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200050.png)
![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole](/img/structure/B13200054.png)

![N-[(Azepan-2-yl)methyl]acetamide](/img/structure/B13200072.png)
![[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13200077.png)





![3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13200125.png)

